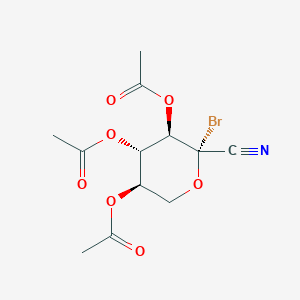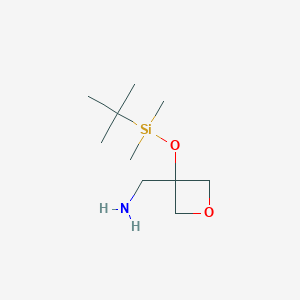
(3-((tert-Butyldimethylsilyl)oxy)oxetan-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((tert-Butyldimethylsilyl)oxy)oxetan-3-yl)methanamine: is a chemical compound that features an oxetane ring substituted with a tert-butyldimethylsilyl (TBDMS) group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-((tert-Butyldimethylsilyl)oxy)oxetan-3-yl)methanamine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The oxetane ring can be formed through cyclization reactions involving appropriate precursors. The methanamine group is introduced via amination reactions, often using reagents like ammonia or amines under suitable conditions .
Industrial Production Methods: Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of oxetane derivatives with oxidized nitrogen functionalities.
Reduction: Reduction reactions can be employed to modify the oxetane ring or the methanamine group, potentially yielding amine or alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the removal of the TBDMS group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxetane derivatives with nitro or hydroxyl groups, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
Chemistry: In chemistry, (3-((tert-Butyldimethylsilyl)oxy)oxetan-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology: In biological research, this compound can be used to study the effects of oxetane-containing molecules on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug candidate or as a key intermediate in the synthesis of pharmaceuticals. Its structural features may impart desirable pharmacokinetic and pharmacodynamic properties .
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and materials with unique properties. Its reactivity and functional groups make it a versatile intermediate for various applications .
Mechanism of Action
The mechanism of action of (3-((tert-Butyldimethylsilyl)oxy)oxetan-3-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The oxetane ring and methanamine group can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s activity and selectivity .
Comparison with Similar Compounds
- (3-(tert-Butyldimethylsilyloxy)oxetan-3-yl)methanol
- (3-(tert-Butyldimethylsilyloxy)oxetan-3-yl)amine
- (3-(tert-Butyldimethylsilyloxy)oxetan-3-yl)acetic acid
Uniqueness: Compared to similar compounds, (3-((tert-Butyldimethylsilyl)oxy)oxetan-3-yl)methanamine stands out due to the presence of both the methanamine group and the TBDMS-protected oxetane ring. This combination of functional groups provides unique reactivity and potential for diverse applications in synthesis and research .
Properties
Molecular Formula |
C10H23NO2Si |
|---|---|
Molecular Weight |
217.38 g/mol |
IUPAC Name |
[3-[tert-butyl(dimethyl)silyl]oxyoxetan-3-yl]methanamine |
InChI |
InChI=1S/C10H23NO2Si/c1-9(2,3)14(4,5)13-10(6-11)7-12-8-10/h6-8,11H2,1-5H3 |
InChI Key |
JGMILJGUVOZTKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1(COC1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


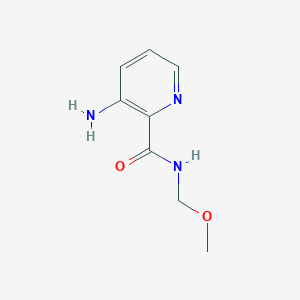
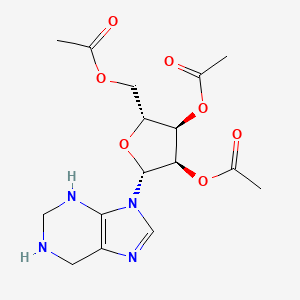
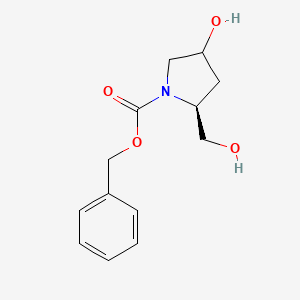
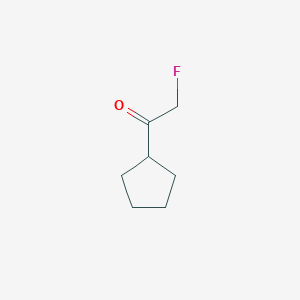
![(2R,3R)-rel-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B12847206.png)
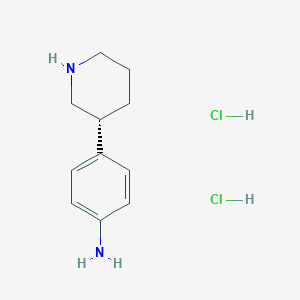
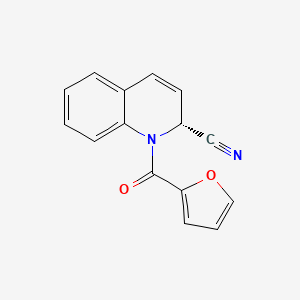

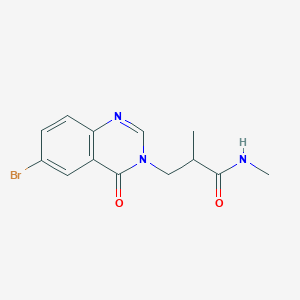
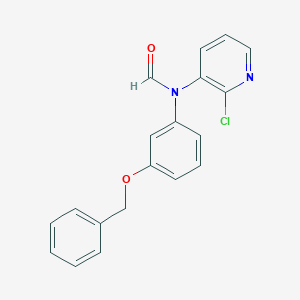
![5-[2-(2-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12847235.png)
![(7-Methoxyimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12847244.png)

